molecular formula C21H22FN3O2S2 B2381086 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one CAS No. 941952-87-0

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one

Cat. No.: B2381086
CAS No.: 941952-87-0
M. Wt: 431.54
InChI Key: HGWXJIOUUAKMMQ-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one is a complex organic compound featuring a thiazole ring, a fluorine atom, a piperazine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. The fluorine atom is introduced through halogenation reactions, while the piperazine ring is constructed via nucleophilic substitution reactions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Fluorobenzene derivatives.

  • Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • 4-Fluorobenzo[d]thiazole-2-thiol

  • Benzo[d]thiazole-2-thiol

  • 4-Methoxyphenylthio derivatives

Uniqueness: This compound is unique due to its combination of structural features, including the fluorine atom, piperazine ring, and methoxyphenyl group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methoxyphenyl)sulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S2/c1-27-15-5-7-16(8-6-15)28-14-9-19(26)24-10-12-25(13-11-24)21-23-20-17(22)3-2-4-18(20)29-21/h2-8H,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWXJIOUUAKMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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